Home > Products > Screening Compounds P129965 > 4-(3-fluoro-4-((2-(methylcarbamoyl)pyridin-4-yl)amino)phenoxy)-N-methylpicolinamide
4-(3-fluoro-4-((2-(methylcarbamoyl)pyridin-4-yl)amino)phenoxy)-N-methylpicolinamide - 1855006-12-0

4-(3-fluoro-4-((2-(methylcarbamoyl)pyridin-4-yl)amino)phenoxy)-N-methylpicolinamide

Catalog Number: EVT-1692748
CAS Number: 1855006-12-0
Molecular Formula: C20H18FN5O3
Molecular Weight: 395.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

4-(3-fluoro-4-((2-(methylcarbamoyl)pyridin-4-yl)amino)phenoxy)-N-methylpicolinamide is a complex organic compound with significant implications in medicinal chemistry, particularly as a potential therapeutic agent. It has the molecular formula C20H18FN5O3C_{20}H_{18}FN_{5}O_{3} and a molecular weight of approximately 395.39 g/mol. This compound is classified under the category of small-molecule inhibitors, specifically targeting various kinases involved in cancer progression.

Source

The compound is recognized in various chemical databases, including PubChem and ChemIDplus, where it is associated with its unique identifiers and detailed chemical properties. Its CAS number is 1855006-12-0, which allows for precise identification in chemical literature and regulatory documents.

Classification

This compound falls under the class of kinase inhibitors, which are crucial in the treatment of various cancers by inhibiting specific enzymes that promote tumor growth. It is particularly noted for its action against the Met kinase, making it a candidate for therapeutic applications in oncology.

Synthesis Analysis

Methods

The synthesis of 4-(3-fluoro-4-((2-(methylcarbamoyl)pyridin-4-yl)amino)phenoxy)-N-methylpicolinamide typically involves several synthetic steps:

  1. Formation of the Pyridine Ring: The synthesis begins with the preparation of a pyridine derivative that incorporates a methylcarbamoyl group.
  2. Amino Group Introduction: An amine functional group is introduced to facilitate further reactions.
  3. Phenoxy Linkage: The phenoxy group is formed by reacting an appropriate phenolic compound with the pyridine derivative.
  4. Fluorination: The introduction of the fluorine atom at the 3-position of the phenyl ring is achieved through electrophilic aromatic substitution.
  5. Final Coupling: The final step involves coupling all components to yield the target compound.

Technical details regarding reaction conditions, solvents, and catalysts are critical for optimizing yield and purity during synthesis but are often proprietary or detailed in specialized literature.

Molecular Structure Analysis

Structure

The molecular structure can be depicted as follows:

  • Core Structure: The compound features a central picolinamide structure linked to a phenoxy group and a pyridine derivative.
  • Functional Groups: Key functional groups include:
    • A fluorine atom attached to the phenyl ring.
    • A methylcarbamoyl group attached to the pyridine ring.

Data

  • Molecular Formula: C20H18FN5O3C_{20}H_{18}FN_{5}O_{3}
  • Molecular Weight: 395.39 g/mol
  • InChI: InChI=1S/C20H18FN5O3/c1-22-19(27)17-9-12(5-7-24-17)26-16-4-3-13(10-15(16)21)29-14-6-8-25-18(11-14)20(28)23-2/h3-11H,1-2H3,(H,22,27)(H,23,28)(H,24,26)
Chemical Reactions Analysis

Reactions

The primary reactions involving this compound include:

  1. Kinase Inhibition: The mechanism by which this compound exerts its biological effects primarily involves binding to and inhibiting Met kinase activity.
  2. Hydrogen Bonding Studies: Research indicates that compounds similar to this exhibit varying hydrogen-bond basicity, influencing their solubility and interaction with biological targets.

Technical details regarding specific reaction conditions or kinetic data may vary based on experimental setups and are often published in peer-reviewed journals.

Mechanism of Action

Process

The mechanism of action for 4-(3-fluoro-4-((2-(methylcarbamoyl)pyridin-4-yl)amino)phenoxy)-N-methylpicolinamide primarily revolves around its role as a selective inhibitor of Met kinase. By binding to the active site of this enzyme, it prevents phosphorylation processes critical for cell signaling pathways that lead to tumor growth and metastasis.

Data

Research has demonstrated that this compound can effectively induce tumor stasis in preclinical cancer models, highlighting its potential efficacy as a therapeutic agent.

Physical and Chemical Properties Analysis

Physical Properties

  • Molecular Weight: 395.39 g/mol

Chemical Properties

Chemical properties include:

  1. Solubility: Typically soluble in organic solvents; specific solubility data may require empirical testing.
  2. Stability: The stability profile under various pH conditions can be essential for formulation development but is not detailed in available literature.
Applications

Scientific Uses

The primary applications of 4-(3-fluoro-4-((2-(methylcarbamoyl)pyridin-4-yl)amino)phenoxy)-N-methylpicolinamide include:

  1. Cancer Research: As a potent inhibitor of Met kinase, it is being investigated for its potential use in treating various cancers, particularly those resistant to conventional therapies.
  2. Pharmacological Studies: Its unique structure makes it an interesting subject for studies on drug design and development within the field of medicinal chemistry.
Introduction to the Chemical Compound

Nomenclature and Structural Analogues in Targeted Therapy

The systematic chemical name 4-(3-fluoro-4-((2-(methylcarbamoyl)pyridin-4-yl)amino)phenoxy)-N-methylpicolinamide provides a complete description of its molecular architecture according to IUPAC conventions. This name delineates several critical structural features: a central 3-fluoro-4-aminophenoxy bridge connecting two nitrogen-containing heterocycles—specifically, a 2-(methylcarbamoyl)pyridin-4-yl moiety and a N-methylpicolinamide (4-carbamoylpyridin-2-yl) group. The compound is designated by CAS Registry Number 1855006-12-0, serving as its unique identifier in chemical databases and regulatory contexts [2] [3]. Its molecular formula is C₂₀H₁₈FN₅O₃, corresponding to a molecular weight of 395.39 g/mol [3] [6]. In pharmaceutical settings, it is recognized as Regorafenib Impurity 69 or Regorafenib EP Impurity C, reflecting its status as a synthetic by-product or degradation product of the multikinase inhibitor regorafenib [6].

Structurally, this compound belongs to a class of dipicolinamide derivatives characterized by dual carboxamide-functionalized pyridine rings. This scaffold is engineered for high-affinity interaction with kinase ATP-binding pockets. Key analogues include:

  • Regorafenib itself: Shares the dipicolinamide core but incorporates a unique trifluoromethyl phenyl urea group instead of a simple amino linker.
  • 4-(4-Amino-3-fluorophenoxy)-N-methylpyridine-2-carboxamide (C₁₃H₁₂FN₃O₂): Represents a structural subcomponent, highlighting the importance of the phenoxy linker and mono-heterocyclic system in kinase inhibition [5].

Table 1: Structural Analogues and Key Differences

Compound NameCAS NumberMolecular FormulaCore Structural Difference from Target Compound
4-(3-fluoro-4-((2-(methylcarbamoyl)pyridin-4-yl)amino)phenoxy)-N-methylpicolinamide1855006-12-0C₂₀H₁₈FN₅O₃Reference compound (dual picolinamide)
Regorafenib755037-03-7C₂₁H₁₅ClF₄N₄O₃Trifluoromethyl phenyl urea group
4-(4-Amino-3-fluorophenoxy)-N-methylpyridine-2-carboxamide757251-39-1C₁₃H₁₂FN₃O₂Single picolinamide moiety

Historical Context in Kinase Inhibitor Development

The emergence of this dipicolinamide compound is intrinsically linked to the iterative optimization of aryl dipyridine kinase inhibitors during the early 2000s. Researchers focused on modifying key pharmacophores to enhance potency against angiogenic and oncogenic kinases like VEGFR, PDGFR, and FGFR. The compound’s structural framework originated from systematic structure-activity relationship (SAR) studies centered on phenoxy-linked bis-heterocyclic systems. These investigations revealed that:

  • Dual carboxamide groups significantly increased kinase binding affinity compared to single-carboxamide analogues, by enabling complementary hydrogen-bonding interactions with kinase hinge regions [7].
  • Fluorination at the 3-position of the central phenyl ring improved metabolic stability and membrane permeability, reducing undesired phase I metabolism [7].
  • N-methylation of carboxamide groups optimized solubility profiles while maintaining target engagement, striking a balance between lipophilicity and aqueous dissolution necessary for oral bioavailability [7].

Synthetic routes to this compound typically involve multi-step sequences starting from intermediates like methyl 2-((3-fluoro-4-(methylcarbamoyl)phenyl)amino)-2-methylpropanoate (CAS: 1332524-01-2) [7]. This historical context positions the compound as a deliberate chemical evolution within kinase inhibitor development—retaining core inhibitory elements while serving primarily as a chemical marker for regorafenib synthesis quality control rather than as a direct therapeutic agent.

Therapeutic Relevance in Oncogenic and Hyperproliferative Disorders

While not itself an approved therapeutic agent, this dipicolinamide compound provides critical insights into targeting oncogenic signaling pathways and the tumor microenvironment (TME). Its structural similarity to regorafenib—an inhibitor of multiple kinases involved in tumor angiogenesis (VEGFR1-3, TIE2), oncogenesis (KIT, RET), and stromal modulation (PDGFR-β)—suggests potential activity against similar targets [8]. Significantly, kinase inhibitors sharing this scaffold exhibit:

  • Dual Antiproliferative and Antiangiogenic Effects: By inhibiting VEGFR2 and PDGFR-β signaling, analogous compounds disrupt endothelial cell survival and pericyte recruitment, starving tumors of nutrients and oxygen [8].
  • Modulation of Cancer-Associated Fibroblasts (CAFs): CAFs are critical stromal components influencing tumor progression, metastasis, and therapeutic resistance. Regorafenib-like molecules can impair CAF activation and function through PDGFR-β inhibition, thereby altering extracellular matrix remodeling and cytokine secretion profiles [8]. Table 2 summarizes key CAF-related therapeutic implications:

Table 2: Relevance to Cancer-Associated Fibroblast (CAF) Biology

Biological ProcessImpact of Kinase InhibitionTherapeutic Consequence
CAF ActivationSuppression of PDGFR-β and FGFR signaling pathwaysReduced differentiation of fibroblasts into pro-tumorigenic CAFs
Extracellular Matrix (ECM) RemodelingDownregulation of fibronectin and collagen cross-linkingDecreased tumor stiffness and mechanical barrier to drug delivery
Angiogenic Factor SecretionInhibition of VEGF-A and FGF2 production by CAFsAttenuation of tumor neovascularization
Metastatic Niche FormationDisruption of CXCL12/CXCR4 chemokine axisReduced priming of distant sites for metastasis

The compound’s role extends beyond direct tumor cell targeting to stromal reprogramming. Preclinical evidence indicates that effective TME modulation can enhance chemosensitivity and mitigate immune evasion—though clinical translation remains challenging due to CAF heterogeneity and context-dependent functions [8]. Its use as a regorafenib impurity reference standard (purity specifications: >98.60%) ensures pharmaceutical quality control, indirectly supporting therapeutic efficacy and safety of clinically administered kinase inhibitors [2] .

Properties

CAS Number

1855006-12-0

Product Name

4-(3-fluoro-4-((2-(methylcarbamoyl)pyridin-4-yl)amino)phenoxy)-N-methylpicolinamide

IUPAC Name

4-[2-fluoro-4-[2-(methylcarbamoyl)pyridin-4-yl]oxyanilino]-N-methylpyridine-2-carboxamide

Molecular Formula

C20H18FN5O3

Molecular Weight

395.4 g/mol

InChI

InChI=1S/C20H18FN5O3/c1-22-19(27)17-9-12(5-7-24-17)26-16-4-3-13(10-15(16)21)29-14-6-8-25-18(11-14)20(28)23-2/h3-11H,1-2H3,(H,22,27)(H,23,28)(H,24,26)

InChI Key

USLJNRHZMUHXEP-UHFFFAOYSA-N

SMILES

CNC(=O)C1=NC=CC(=C1)NC2=C(C=C(C=C2)OC3=CC(=NC=C3)C(=O)NC)F

Canonical SMILES

CNC(=O)C1=NC=CC(=C1)NC2=C(C=C(C=C2)OC3=CC(=NC=C3)C(=O)NC)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.